3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt
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Description
The compound is a benzothiazolium salt with sulfopropyl groups. Benzothiazolium salts are often used in various fields such as materials science and biological applications . The presence of sulfopropyl groups suggests that the compound might have interesting properties such as high solubility in water and potential reactivity with certain biological entities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a benzothiazolium core with sulfopropyl groups attached. The presence of the inner salt suggests that there is an ionic interaction within the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound could be quite diverse due to the presence of the benzothiazolium core and the sulfopropyl groups. The benzothiazolium core could potentially undergo a variety of organic reactions, while the sulfopropyl groups could act as nucleophiles in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfopropyl groups could confer high water solubility, while the benzothiazolium core could contribute to its stability and reactivity .Future Directions
properties
IUPAC Name |
sodium;3-[(2Z)-2-[[(3E)-5,5-dimethyl-3-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]cyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6S4.Na/c1-30(2)20-22(18-28-31(13-7-15-41(33,34)35)24-9-3-5-11-26(24)39-28)17-23(21-30)19-29-32(14-8-16-42(36,37)38)25-10-4-6-12-27(25)40-29;/h3-6,9-12,17-19H,7-8,13-16,20-21H2,1-2H3,(H-,33,34,35,36,37,38);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGXVCUGJKNWKR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=CC2=[N+](C3=CC=CC=C3S2)CCCS(=O)(=O)[O-])C1)C=C4N(C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C/C(=C/C2=[N+](C3=CC=CC=C3S2)CCCS(=O)(=O)[O-])/C1)/C=C\4/N(C5=CC=CC=C5S4)CCCS(=O)(=O)[O-])C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N2NaO6S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 44669616 |
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